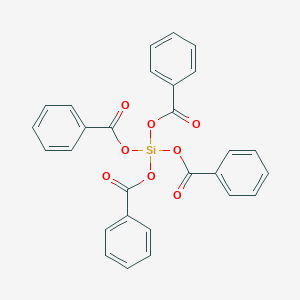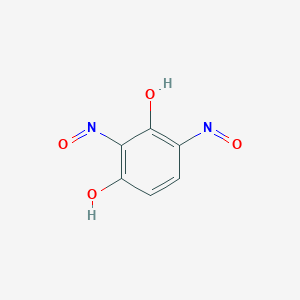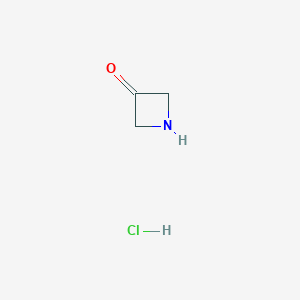
Sodium L-asparaginate
Übersicht
Beschreibung
Sodium L-asparaginate is a sodium salt of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its applications in various fields, including biochemistry, medicine, and food industry. It is particularly valued for its ability to act as a precursor in the synthesis of other important compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium L-asparaginate can be synthesized through the neutralization of L-asparagine with sodium hydroxide. The reaction typically involves dissolving L-asparagine in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation is a common method, where specific strains of bacteria or fungi are used to produce L-asparagine, which is then converted to its sodium salt form through chemical reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium L-asparaginate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form L-asparagine and sodium hydroxide.
Oxidation: It can be oxidized to form L-aspartic acid and ammonia.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Hydrolysis: L-asparagine and sodium hydroxide.
Oxidation: L-aspartic acid and ammonia.
Substitution: Corresponding metal asparaginates.
Wissenschaftliche Forschungsanwendungen
Sodium L-asparaginate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other amino acids and peptides.
Biology: Employed in studies related to protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its role in inhibiting the growth of certain cancer cells.
Industry: Utilized in the food industry as a flavor enhancer and in the production of low-acrylamide foods.
Wirkmechanismus
The mechanism of action of sodium L-asparaginate involves its conversion to L-asparagine, which is then utilized in protein synthesis. L-asparagine is essential for the growth and proliferation of cells, and its depletion can inhibit the growth of certain cancer cells. The compound acts on molecular targets such as asparagine synthetase and various transporters involved in amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
L-asparagine: The parent amino acid from which sodium L-asparaginate is derived.
L-aspartic acid: An oxidation product of this compound.
Sodium glutamate: Another sodium salt of an amino acid, commonly used as a flavor enhancer.
Uniqueness: this compound is unique due to its specific role in protein synthesis and its potential therapeutic applications in cancer treatment. Unlike sodium glutamate, which is primarily used in the food industry, this compound has significant applications in medicine and biochemistry.
Eigenschaften
IUPAC Name |
sodium;(2S)-2,4-diamino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPSLRXMHNTBX-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-51-9 | |
| Record name | Sodium L-asparaginate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium L-asparaginate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















